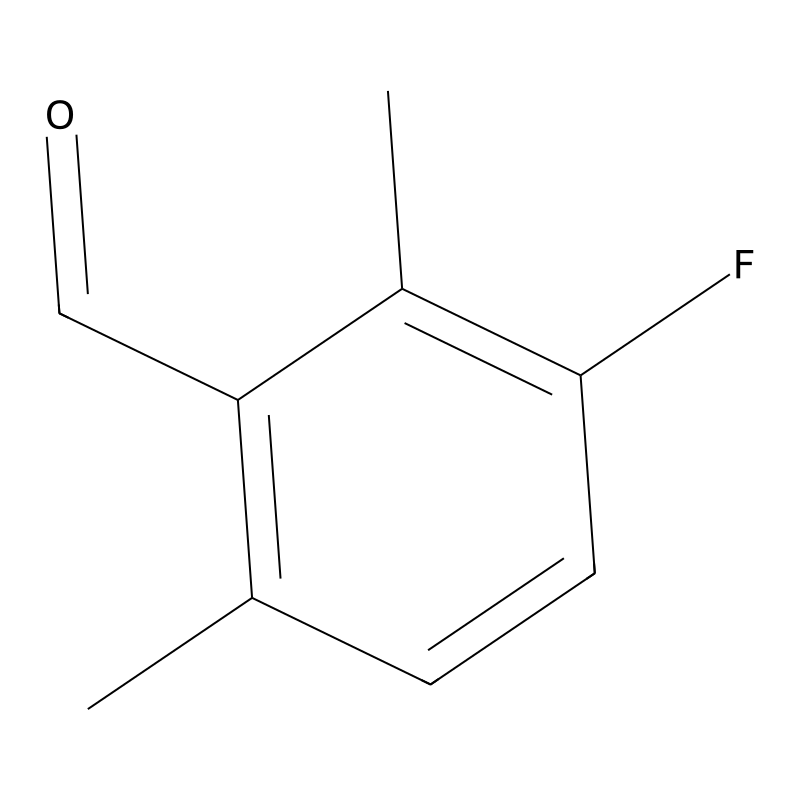

3-Fluoro-2,6-dimethylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-2,6-dimethylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 166.17 g/mol. The compound features a benzaldehyde functional group, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- There is no scientific research available on the specific mechanism of action of 3-Fluoro-2,6-dimethylbenzaldehyde.

- Due to the lack of specific research, it is difficult to assess the exact safety hazards associated with 3-Fluoro-2,6-dimethylbenzaldehyde. However, as a general guideline for aromatic aldehydes, one can expect:

Organic Synthesis

-Fluoro-2,6-dimethylbenzaldehyde possesses a reactive aldehyde group and a fluorine atom, which can be useful functional groups in organic synthesis. The aldehyde group can participate in various condensation reactions to form complex molecules, while the fluorine atom can influence the reactivity and properties of the final product.

Medicinal Chemistry

Fluorine substitution is a common strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. The introduction of a fluorine atom into the aromatic ring of 2,6-dimethylbenzaldehyde (a known precursor to some pharmaceuticals) could lead to the development of novel bioactive molecules. More research is needed to explore this possibility.

Material Science

Aromatic aldehydes with electron-withdrawing substituents like fluorine can be used as building blocks in the synthesis of polymers with specific properties. 3-Fluoro-2,6-dimethylbenzaldehyde could potentially be a component in the development of novel functional materials [].

- Oxidation: The aldehyde group can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.

- Reduction: The aldehyde group can be reduced to yield 3-fluoro-2,6-dimethylbenzyl alcohol.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents for these reactions include:

- Oxidizing agents: Potassium permanganate and chromium trioxide.

- Reducing agents: Sodium borohydride and lithium aluminum hydride.

- Nucleophiles: Amines or thiols can be used in substitution reactions under basic conditions.

Research indicates that 3-fluoro-2,6-dimethylbenzaldehyde may possess biological activity due to its structural characteristics. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets. Preliminary studies suggest it may serve as a precursor for developing fluorinated compounds with antimicrobial and anti-inflammatory properties.

Several methods exist for synthesizing 3-fluoro-2,6-dimethylbenzaldehyde:

- Fluorination of 2,6-dimethylbenzaldehyde: This method employs fluorinating agents such as Selectfluor under mild conditions, typically in solvents like acetonitrile at room temperature.

- Industrial Production: In an industrial context, continuous flow reactors may be utilized to ensure consistent product quality and yield. Catalysts and optimized conditions are often employed to enhance synthesis efficiency.

3-Fluoro-2,6-dimethylbenzaldehyde has diverse applications across various fields:

- Organic Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for potential use in pharmaceuticals requiring fluorinated aromatic aldehydes.

- Material Science: Utilized in producing specialty chemicals with specific properties.

Interaction studies involving 3-fluoro-2,6-dimethylbenzaldehyde focus on its binding affinity with biological targets. The unique presence of the fluorine atom may influence its interactions with enzymes or receptors, although comprehensive studies are still needed to elucidate these interactions fully. Its potential as a lead compound for drug development is an area of ongoing research.

Several compounds share structural similarities with 3-fluoro-2,6-dimethylbenzaldehyde:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-3,5-dimethylbenzaldehyde | C₉H₉F | Lacks methyl groups at positions 2 and 6; different reactivity profile. |

| 4-Fluoro-2,6-dimethylbenzaldehyde | C₉H₉F | Fluorine at position 4 alters steric effects compared to position 3. |

| 3-Chloro-2,6-dimethylbenzaldehyde | C₉H₉Cl | Contains chlorine instead of fluorine; different reactivity. |

Uniqueness

The uniqueness of 3-fluoro-2,6-dimethylbenzaldehyde lies in the specific positioning of the fluorine atom and the two methyl groups on the benzene ring. This arrangement imparts distinct chemical properties such as altered reactivity and stability compared to similar compounds. The presence of the fluorine atom enhances the compound's potential biological activity and utility in various applications.